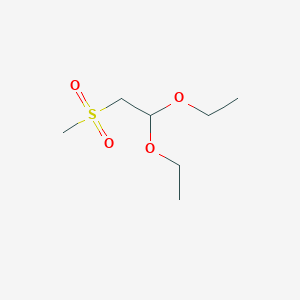

1,1-Diethoxy-2-methanesulfonylethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-Diethoxy-2-methanesulfonylethane is a chemical compound with the formula C7H16O4S . It has a molecular weight of 196.26 .

Molecular Structure Analysis

The molecular structure of 1,1-Diethoxy-2-methanesulfonylethane is represented by the formula C7H16O4S . The InChI code for this compound is 1S/C7H16O4S/c1-4-10-7(11-5-2)6-12(3,8)9/h7H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis

1,1-Diethoxy-2-methanesulfonylethane is a powder . It has a molecular weight of 196.26 . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Formation of Three-Dimensional Self-Assemblies: Diethyltin(methoxy)methanesulfonate, a derivative of 1,1-Diethoxy-2-methanesulfonylethane, is used in the synthesis of three-dimensional self-assemblies. These assemblies demonstrate unique structural motifs and are studied for their potential applications in material science (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

Chemical Catalyst

- Catalysis in Textile Industry: Methanesulfonic acid, structurally related to 1,1-Diethoxy-2-methanesulfonylethane, is used as a catalyst in durable-press treatments of cotton, enhancing the fabric's finish and durability (Reinhardt, Kullman, Cashen, & Reid, 1973).

Biological Activity

- Antibacterial Properties: Sulfonamide derivatives and their metal complexes synthesized from methanesulfonicacid hydrazide show significant antibacterial activities against various bacteria. This application is essential for developing new antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Environmental Applications

- Methane Production and Environmental Impact: Studies on methane production involving methanesulfonate demonstrate the complexity of microbial mechanisms in methane generation and its implications for global warming. Understanding these mechanisms is crucial for environmental science (Xiao, Liu, Lichtfouse, Zhang, Feng, & Li, 2020).

Organic Synthesis

- Synthesis of Organic Compounds: Methanesulfonates are used in various organic synthesis reactions, demonstrating their versatility and importance in organic chemistry (Narula, Kaur, Shankar, Verma, Venugopalan, Sharma, & Chadha, 1999).

Chemical Reactions

- Selective Oxidation Reactions: Research on the oxidation of methane and ethane to produce alcohols highlights the use of methanesulfonate derivatives in selective chemical reactions. This area of study is significant in the field of catalysis and chemical engineering (Sen, Benvenuto, Lin, Hutson, Basickes, 1994).

Safety And Hazards

The safety information for 1,1-Diethoxy-2-methanesulfonylethane indicates that it is a warning hazard . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1,1-diethoxy-2-methylsulfonylethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4S/c1-4-10-7(11-5-2)6-12(3,8)9/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIFXWJJPGVAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CS(=O)(=O)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diethoxy-2-methanesulfonylethane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)

![N-[(1-Phenyltetrazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2808429.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2808432.png)

![[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride](/img/structure/B2808433.png)

![N-(4-chloro-2-fluorophenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)pteridin-2-yl]sulfanylacetamide](/img/structure/B2808439.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2808440.png)